2-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
Overview
Description
2-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is an organic compound with the molecular formula C7H12ClNO2 It is a chlorinated acetamide derivative, characterized by the presence of a chloro group and an oxan-4-ylmethyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide typically involves the reaction of chloroacetyl chloride with oxan-4-ylmethylamine. The reaction is carried out in an organic solvent, such as dichloromethane, under controlled temperature conditions. The general reaction scheme is as follows:
ClCH2COCl+NH2CH2C5H9O→ClCH2CONHCH2C5H9O
The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient mixing and temperature control. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, sodium methoxide, or primary amines are commonly used. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted acetamides with various functional groups.
Hydrolysis: Products are carboxylic acids and amines.
Oxidation and Reduction: Products include N-oxides and reduced amines.
Scientific Research Applications
2-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The chloro group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The oxan-4-ylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-methyl-N-(oxan-4-ylmethyl)acetamide
- 2-chloro-N-(hydroxymethyl)acetamide
- 2-chloroacetamide
Uniqueness
2-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is unique due to the presence of the oxan-4-ylmethyl group, which imparts specific chemical and physical properties. This group enhances the compound’s solubility and may influence its reactivity and biological activity compared to other chloroacetamide derivatives.
Biological Activity
2-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a chloroacetamide functional group attached to a tetrahydro-2H-pyran moiety. Its molecular formula is C₉H₁₄ClN₃O, indicating the presence of chlorine, nitrogen, and oxygen atoms, which contribute to its reactivity and biological profile.
The primary mechanism of action involves nucleophilic substitution reactions where the chloro group can form covalent bonds with nucleophilic sites in biological molecules, particularly proteins. This action can lead to the inhibition of essential enzymatic functions, similar to other known alkylating agents like chloroacetamides.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth by interfering with bacterial enzymes essential for cell wall synthesis.
- Anticancer Properties : Preliminary studies suggest that it may possess anticancer activity, although specific mechanisms and efficacy require further investigation.
- Antioxidant Effects : Similar compounds have shown antioxidant properties, which may provide protective effects against oxidative stress in cells .
Research Findings and Case Studies
A review of literature reveals diverse applications and findings related to this compound:
- Antimicrobial Efficacy : In a study assessing various chloroacetamides, this compound demonstrated significant inhibition against several bacterial strains, with minimum inhibitory concentrations (MIC) below 20 µM for some pathogens .
- Cytotoxicity Assessment : A cytotoxicity assay against HepG2 liver cancer cells indicated that the compound could induce cell death at concentrations above 10 µM, suggesting potential therapeutic applications in oncology .
- Comparison with Related Compounds : A comparative analysis with structurally similar compounds revealed that modifications in the substituents significantly influenced both antimicrobial and anticancer activities. For instance, the presence of additional electron-withdrawing groups enhanced activity against certain cancer cell lines .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-chloro-N-(oxan-4-ylmethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c9-5-8(11)10-6-7-1-3-12-4-2-7/h7H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLRYRZWIVPYHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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